molecular formula C19H20O5 B15146245 (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one; 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one; Hirsutanone

(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one; 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one; Hirsutanone

Cat. No.: B15146245
M. Wt: 328.4 g/mol
InChI Key: VWHYFMQKJYFLCC-UHFFFAOYSA-N
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Description

Hirsutanone, chemically designated as (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one (CAS: 41137-87-5), is a diarylheptanoid characterized by two 3,4-dihydroxyphenyl groups connected via a conjugated α,β-unsaturated ketone heptene chain. Its safety profile indicates acute aquatic toxicity, necessitating controlled handling in research settings .

Properties

IUPAC Name

1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYFMQKJYFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one typically involves the coupling of two aromatic aldehydes with a heptane chain. One common method is the aldol condensation reaction, where aromatic aldehydes react with heptanone in the presence of a base, such as sodium hydroxide, to form the desired diarylheptanoid structure .

Industrial Production Methods

Industrial production of Hirsutanone may involve the extraction from natural sources, such as the rhizomes of Curcuma kwangsiensis, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized aldol condensation reactions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hirsutanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Acetylated or methylated derivatives

Scientific Research Applications

Hirsutanone, a diarylheptanoid, is a natural compound isolated from Alnus species, including Alnus glutinosa and Alnus japonica . Research has explored its various biological activities, particularly its anticancer and anti-melanogenic properties .

Anticancer Activity

Hirsutanone has demonstrated cytotoxic activity against several cancer cell lines, including HT-29 human colon carcinoma cells, HeLa human cervical carcinoma cells, and PC-3 human prostate adenocarcinoma cells .

  • Mechanism of Action Hirsutanone's anticancer effects involve multiple mechanisms:
    • Induction of Oxidative Stress Hirsutanone induces the production of reactive oxygen species (ROS), leading to cancer cell death . Pre-treatment with antioxidants like N-acetylcysteine (NAC) and Mn(III)tetrakis-(1-methyl-4-pyridyl)porphyrin (MnTMPyP) reduces hirsutanone's cytotoxic effects, suggesting the involvement of ROS in its mechanism of action .
    • Topo II Inhibition Hirsutanone stabilizes DNA topoisomerase II (topo II)-DNA cleavage complexes, acting as a topo II poison. Topo II is an enzyme targeted by several anticancer drugs; its inhibition leads to permanent DNA strand breaks and triggers cell death .
    • AKT Inhibition Hirsutanone targets Akt1 and Akt2, suppressing prostate cancer cell proliferation .
    • NF-kappaB Inhibition Similar to curcumin, hirsutanone exhibits anti-inflammatory properties potentially mediated by inhibiting NF-kappaB, a crucial factor in cancer cell survival .
  • Comparison to Curcumin Hirsutanone shares structural and cytotoxic similarities with curcumin, which is in clinical trials for cancer treatment. This warrants further investigation into hirsutanone's potential as an anticancer agent .

Anti-Melanogenic Activity

Hirsutanone has been investigated for its ability to attenuate melanogenesis (melanin production) in B16-F1 murine melanoma cells and normal human epidermal melanocytes .

  • Mechanism of Action Studies suggest that hirsutanone suppresses melanin synthesis through multiple pathways:
    • Tyrosinase Inhibition Hirsutanone partially decreases tyrosinase activity and intracellular tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis .
    • CREB/MITF Pathway Suppression Hirsutanone suppresses the cAMP response element-binding protein (CREB) phosphorylation and microphthalmia-associated transcription factor (MITF) expression, which control the expression of melanogenic enzymes .

Other Activities

  • Anti-inflammatory Properties: Hirsutanone has demonstrated anti-inflammatory properties . It can inhibit the degranulation of mast cells and early T-cell activation .
  • Antiviral Properties: Hirsutanone exhibits papain-like protease inhibitory activity, suppressing the replication of severe acute respiratory syndrome coronavirus (SARS-CoV) .

Studies

StudyCell Lines/Models UsedKey Findings
Cytotoxic Activity of Hirsutanone HT-29 human colon carcinoma cells, HeLa human cervical carcinoma cells, PC-3 human prostate adenocarcinoma cellsHirsutanone exhibits cytotoxic activity, induces ROS production, and acts as a topo II poison.
Hirsutanone Isolated from the Bark of Alnus japonica B16-F1 murine melanoma cells, Normal human epidermal melanocytesHirsutanone attenuates melanogenesis by inhibiting tyrosinase activity and suppressing the CREB/MITF pathway.
Hirsutenone in Alnus extract inhibits akt activity Human prostate cancer cellsHirsutanone suppresses human prostate cancer by targeting Akt1 and Akt2 and anchorage-dependent and independent cell growth.

Mechanism of Action

Hirsutanone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Diarylheptanoids share a seven-carbon backbone with aromatic substituents, but variations in hydroxylation patterns, double bond positions, and functional groups significantly influence their bioactivity. Below is a comparative analysis of hirsutanone and its analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Phenyl Groups) Double Bond Position Functional Group Notable Bioactivity Source
Hirsutanone 3,4-dihydroxyphenyl 4E Ketone Anticancer, antioxidant Betula spp., Alnus spp.
1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) 4-hydroxyphenyl 4E Ketone Apoptosis induction (p38 pathway) Betula platyphylla
Gingerenone A 3-methoxy-4-hydroxyphenyl 4E Ketone Anti-inflammatory, metabolic stability Alnus rubra, Zingiber spp.
1-(3',4’-dihydroxyphenyl)-7-(4''-OH-phenyl)-4-hepten-3-one Mixed (3,4-diOH and 4-OH) 4E Ketone Antitrypanosomal Alnus rubra
(3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol 4-hydroxyphenyl 6E Alcohol Not specified (structural analog) C. kwangsiensis

Impact of Substituent Patterns

  • Hirsutanone vs. BE1: While both possess a 4E double bond and ketone group, hirsutanone’s 3,4-dihydroxyphenyl groups enhance its radical-scavenging capacity compared to BE1’s single 4-hydroxyphenyl groups. This difference correlates with hirsutanone’s stronger antioxidant activity and broader anticancer mechanisms .
  • Hirsutanone vs.
  • Hirsutanone vs. Mixed Diarylheptenones: The asymmetrical substitution in 1-(3',4’-dihydroxyphenyl)-7-(4''-OH-phenyl)-4-hepten-3-one (from Alnus rubra) demonstrates selective antitrypanosomal activity, suggesting that even minor structural changes can redirect bioactivity toward specific pathogens .

Double Bond Position and Functional Group Effects

  • 4E vs. 6E Double Bonds: Compounds like (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol (Table 1) highlight how double bond positioning alters molecular geometry.
  • Ketone vs. Alcohol Groups: The ketone moiety in hirsutanone and BE1 facilitates electrophilic reactivity, crucial for binding to cysteine residues in proteins (e.g., kinases in apoptosis pathways). In contrast, alcohol-containing analogs may engage in hydrogen bonding, altering target specificity .

Research Findings and Pharmacological Implications

Anticancer Activity

  • Hirsutanone: Induces cytotoxicity in cancer cells via oxidative stress modulation and pro-apoptotic signaling, though detailed mechanistic studies are less documented compared to BE1 .
  • BE1 : Explicitly shown to suppress autophagy flux and activate the p38 MAPK pathway, leading to apoptosis in lung cancer cells .

Antimicrobial and Antiparasitic Effects

  • Hirsutanone’s structural analogs from Alnus rubra exhibit antitrypanosomal activity, suggesting diarylheptanoids as a scaffold for neglected tropical disease drug development .

Antioxidant Capacity

  • The 3,4-dihydroxyphenyl groups in hirsutanone confer superior free radical-scavenging activity over mono-hydroxylated or methoxylated analogs like Gingerenone A .

Biological Activity

Hirsutanone, also known as (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one, is a diarylheptanoid compound predominantly isolated from the bark of Alnus japonica and Alnus glutinosa. This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-melanogenic properties. This article provides a comprehensive overview of the biological activity of hirsutanone, supported by recent research findings and data tables.

Chemical Structure and Properties

Hirsutanone is characterized by its unique chemical structure featuring a heptene backbone with two hydroxylated phenyl groups. The molecular formula is C17H18O4C_{17}H_{18}O_4, and its structure can be represented as follows:

Hirsutanone (4E)1,7Bis(3,4dihydroxyphenyl)4hepten3one\text{Hirsutanone }(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one

1. Anti-Cancer Activity

Research has demonstrated that hirsutanone exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Mechanisms of Action : Hirsutanone induces apoptosis in cancer cells through oxidative stress and DNA damage pathways. It has been shown to enhance the apoptotic effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in epithelial ovarian carcinoma cell lines by activating caspase pathways .
  • Cancer Cell Lines Affected : Studies have reported its effectiveness against colon cancer (HT-29), prostate cancer, and ovarian cancer cells. Notably, it sensitizes chemoresistant ovarian cancer cells to cisplatin treatment .
Cancer Cell LineEffect ObservedReference
HT-29Induction of oxidative stress and apoptosis
Prostate CancerSuppression via Akt1/2 targeting
Ovarian CancerSensitization to cisplatin

2. Anti-Melanogenic Activity

Hirsutanone has been identified as a potent inhibitor of melanin synthesis, making it a potential therapeutic agent for hyperpigmentation disorders:

  • Inhibition Mechanism : It suppresses the activity of tyrosinase, a key enzyme in melanin production, and inhibits the expression of melanogenic enzymes through downregulation of microphthalmia-associated transcription factor (MITF) and cAMP response element-binding protein (CREB) pathways .
  • Cellular Studies : In B16-F1 murine melanoma cells, hirsutanone significantly reduced tyrosinase activity in a dose-dependent manner .
Melanogenic EnzymeEffect ObservedReference
TyrosinaseInhibition of activity
TRP-1Decreased expression
TRP-2Decreased expression

3. Antioxidant Activity

Hirsutanone exhibits strong antioxidant properties:

  • Radical Scavenging : It has been shown to scavenge various free radicals effectively compared to established antioxidants like curcumin. This property contributes to its hepatoprotective effects .
Assay TypeHirsutanone ActivityReference
ABTS radical scavengingStrong
DPPH radical scavengingStrong
Oxygen radical absorbance capacity (ORAC)Superior to curcumin

Case Studies

Several studies have highlighted the potential therapeutic applications of hirsutanone:

  • Study on Melanogenesis : A study published in 2022 demonstrated the effectiveness of hirsutanone in reducing melanin synthesis in murine melanoma models, suggesting its application in cosmetic formulations for skin lightening .
  • Cancer Treatment Potential : Research indicates that hirsutanone can overcome chemoresistance in ovarian cancer cells when used in conjunction with cisplatin, providing a novel approach to treating resistant tumors .

Q & A

Q. Why do some studies report conflicting cytotoxicity data for Hirsutanone in cancer cell lines?

  • Methodological Answer : Variations in cell culture conditions (e.g., serum concentration, passage number) and assay endpoints (MTT vs. ATP-based luminescence) impact results. Standardize protocols using NCI-60 cell lines and report EC50_{50} values with 95% confidence intervals .

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